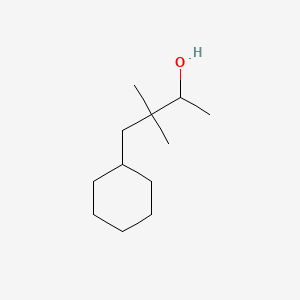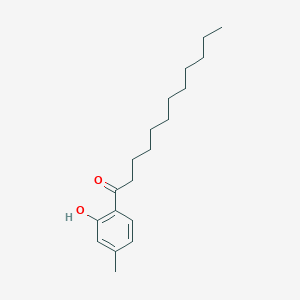
1-(2-Hydroxy-4-methylphenyl)dodecan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Hydroxy-4-methylphenyl)dodecan-1-one is an organic compound with the molecular formula C19H30O2 It is known for its unique structure, which includes a hydroxy group and a methyl group attached to a phenyl ring, along with a dodecanone chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Hydroxy-4-methylphenyl)dodecan-1-one typically involves the reaction of 2-hydroxy-4-methylbenzaldehyde with a suitable dodecanone derivative. One common method is the Claisen-Schmidt condensation, where the aldehyde reacts with the ketone in the presence of a base such as sodium hydroxide. The reaction is usually carried out in an organic solvent like ethanol or methanol at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques like recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
1-(2-Hydroxy-4-methylphenyl)dodecan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl group in the dodecanone chain can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methyl group on the phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Bromine in acetic acid for bromination.
Major Products Formed
Oxidation: Formation of 1-(2-Hydroxy-4-methylphenyl)dodecanoic acid.
Reduction: Formation of 1-(2-Hydroxy-4-methylphenyl)dodecanol.
Substitution: Formation of 1-(2-Hydroxy-4-bromomethylphenyl)dodecan-1-one.
Aplicaciones Científicas De Investigación
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the formulation of specialty chemicals and materials, such as surfactants and polymers.
Mecanismo De Acción
The mechanism of action of 1-(2-Hydroxy-4-methylphenyl)dodecan-1-one involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt microbial cell membranes, leading to cell lysis. The compound’s antioxidant properties are likely due to its ability to scavenge free radicals and inhibit oxidative stress.
Comparación Con Compuestos Similares
1-(2-Hydroxy-4-methylphenyl)dodecan-1-one can be compared with other similar compounds, such as:
1-(2-Hydroxy-5-methylphenyl)dodecan-1-one: Similar structure but with the hydroxy and methyl groups in different positions.
1-(4-Hydroxy-3-methoxyphenyl)dodecan-1-one: Contains a methoxy group instead of a methyl group.
Dodecanoic acid derivatives: Various derivatives with different functional groups attached to the dodecanone chain.
The uniqueness of this compound lies in its specific arrangement of functional groups, which imparts distinct chemical and biological properties.
Propiedades
Número CAS |
72724-26-6 |
|---|---|
Fórmula molecular |
C19H30O2 |
Peso molecular |
290.4 g/mol |
Nombre IUPAC |
1-(2-hydroxy-4-methylphenyl)dodecan-1-one |
InChI |
InChI=1S/C19H30O2/c1-3-4-5-6-7-8-9-10-11-12-18(20)17-14-13-16(2)15-19(17)21/h13-15,21H,3-12H2,1-2H3 |
Clave InChI |
WLPCNIQAWWSJNO-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCC(=O)C1=C(C=C(C=C1)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


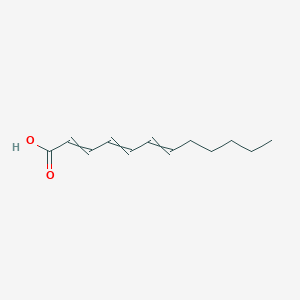
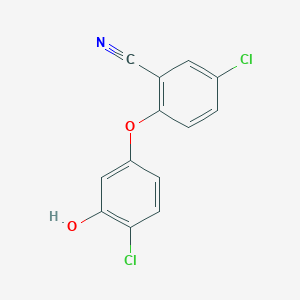
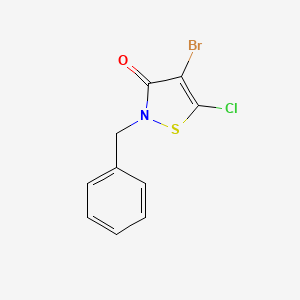
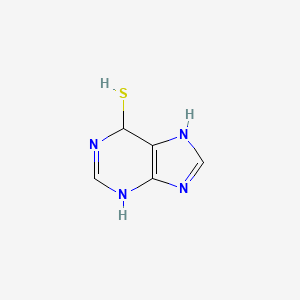
![{[Bromo(diphenyl)silyl]methanetriyl}tris(trimethylsilane)](/img/structure/B14466472.png)

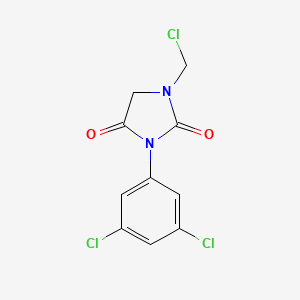

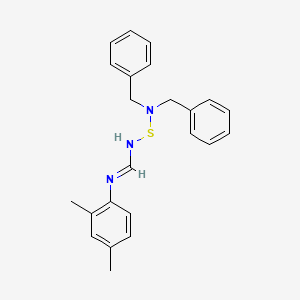

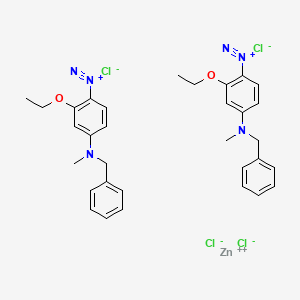
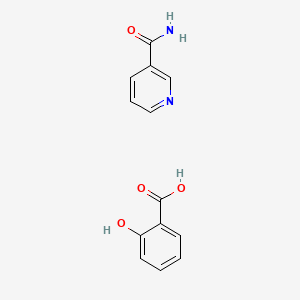
![N-[(4-Methylphenyl)carbamothioyl]benzenecarbothioamide](/img/structure/B14466532.png)
